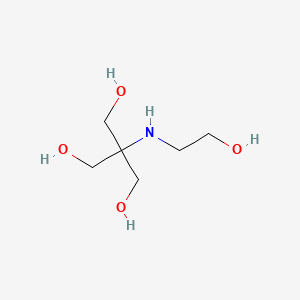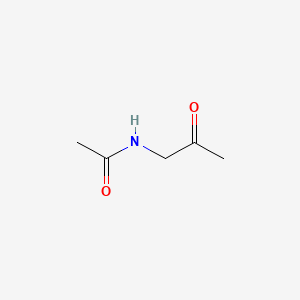
3,4-Dichlorophenylacetic acid
Overview
Description
3,4-Dichlorophenylacetic acid is an organic compound with the molecular formula C₈H₆Cl₂O₂. It is a derivative of phenylacetic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and agricultural chemistry .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichlorophenylacetic acid is the auxin receptors in plants . These receptors play a crucial role in plant growth and development, mediating various physiological responses.
Mode of Action
This compound acts as an auxin analog . It interacts with its targets, the auxin receptors, inducing the expression of auxin-responsive genes . This interaction leads to changes in plant growth and development.
Biochemical Pathways
The action of this compound affects the auxin signaling pathway . This pathway is responsible for regulating plant growth and development. The downstream effects include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots . At the molecular level, it induces the expression of auxin-responsive genes .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorophenylacetic acid has been identified as having auxin-like activity and acts through the auxin signaling pathway in plants . It induces the expression of auxin-responsive genes and acts through auxin receptors
Cellular Effects
At the physiological level, this compound promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots
Molecular Mechanism
Molecular docking results showed that this compound can bind to auxin receptors, among which TIR1 has the highest binding activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3rd and 4th positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Dichlorobenzoic acids or dichloroketones.
Reduction: Dichlorophenylethanol or dichlorophenylethane.
Substitution: Hydroxyphenylacetic acids, aminophenylacetic acids, or alkoxyphenylacetic acids.
Scientific Research Applications
3,4-Dichlorophenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Comparison with Similar Compounds
- 2,4-Dichlorophenylacetic acid
- 4-Chlorophenylacetic acid
- 3,5-Dichlorophenylacetic acid
Comparison: 3,4-Dichlorophenylacetic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 2,4-Dichlorophenylacetic acid, it has different substitution patterns that affect its chemical behavior and applications. The presence of chlorine atoms at the 3rd and 4th positions enhances its ability to act as an auxin analog, making it more effective in promoting plant growth .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206794 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-30-7 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5807-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3,4-Dichlorophenylacetic acid in scientific research?
A1: this compound is primarily investigated for its bioactivity. Research indicates it can function as an auxin analog, influencing plant growth and development []. Additionally, derivatives of this compound have shown promising antibacterial and antifungal properties [].
Q2: How is the structure of this compound characterized?
A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and infrared (IR) spectroscopy are commonly employed to elucidate its structure []. X-ray crystallography has also been used to determine the crystal structure of its derivatives, providing detailed insights into their three-dimensional arrangements [].
Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A3: Research on a related compound, U50,488, highlights the impact of stereochemistry on its binding affinity for opioid and sigma receptors []. Modifying the stereochemistry of U50,488, which also contains the 3,4-dichlorophenylacetamide moiety, resulted in a shift from predominantly kappa opioid receptor activity to high-affinity sigma ligand behavior []. This underscores the importance of SAR studies in optimizing desired biological activities.
Q4: Are there any environmental concerns associated with this compound?
A4: Yes, this compound is identified as a significant organochlorine compound found in municipal sewage treatment plants [, ]. Its presence is linked to biogenic chlorination processes, potentially originating from industrial sources like slaughterhouses []. This raises concerns about its release into the environment and potential impact on ecosystems.
Q5: How does composting affect the presence of this compound in sewage sludge?
A5: Studies demonstrate that composting significantly influences the forms of this compound present in sewage sludge []. While initially present in alkali-hydrolyzable conjugate forms, composting facilitates their conversion to water-soluble free acids []. This transformation is crucial for understanding the compound's fate in the environment and developing effective remediation strategies.
Q6: What methods are used to analyze and quantify this compound in environmental samples?
A6: The analysis of this compound and related chlorinated aromatic acids in environmental matrices like sewage sludge and compost involves extraction techniques followed by advanced analytical methods []. Water and alkaline methanol are commonly employed for extraction, with the latter targeting conjugated forms of the compound []. Subsequent analysis and quantification likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), although the specific methods used were not explicitly stated in the provided abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


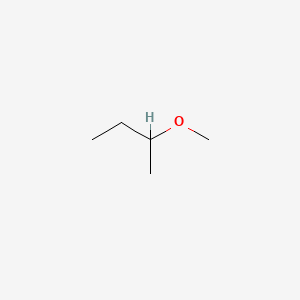
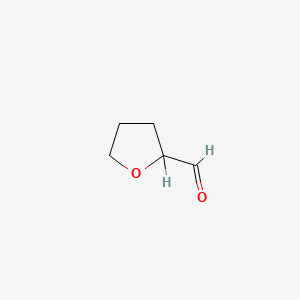

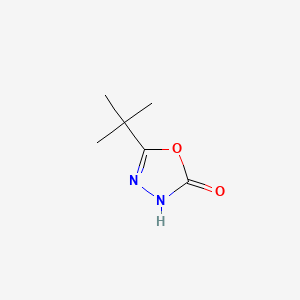
![Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B1329457.png)


